N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide
Description
Properties
Molecular Formula |
C22H22N4O2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[2-[[2-(1H-indol-3-yl)acetyl]amino]ethyl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C22H22N4O2/c1-26-14-18(17-7-3-5-9-20(17)26)22(28)24-11-10-23-21(27)12-15-13-25-19-8-4-2-6-16(15)19/h2-9,13-14,25H,10-12H2,1H3,(H,23,27)(H,24,28) |
InChI Key |
HOKWAWQWIPOUAW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Stepwise Amide Coupling Approach
This method involves sequential acylation and amide bond formation, as detailed in studies of analogous indole-carboxamides.
Step 1: Synthesis of 1-Methyl-1H-indole-3-carboxylic Acid
1-Methylindole is treated with oxalyl chloride to form 1-methyl-1H-indole-3-carbonyl chloride, followed by hydrolysis to yield the carboxylic acid.
Step 2: Preparation of N-(2-Aminoethyl)-1-methyl-1H-indole-3-carboxamide
The carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and coupled with ethylenediamine in dichloromethane. The primary amine is protected with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions.
Step 3: Acylation with 1H-Indol-3-ylacetic Acid
1H-Indol-3-ylacetic acid is reacted with thionyl chloride to generate the corresponding acid chloride, which is then coupled with the Boc-protected intermediate. Deprotection using trifluoroacetic acid yields the final product.
Reaction Conditions:
One-Pot Tandem Synthesis
A streamlined protocol developed for indole-acetamide derivatives employs a tandem acylation-cyclocondensation strategy.
Key Steps:
-
In situ generation of 1H-indol-3-ylacetyl chloride using oxalyl chloride.
-
Simultaneous coupling and cyclization with 1-methyl-1H-indole-3-carboxamide ethylenediamine derivative in the presence of Na₂S₂O₅.
Optimized Parameters:
-
Solvent: N,N-Dimethylacetamide (DMAC)
-
Temperature: 150°C
-
Catalyst: Sodium metabisulfite (Na₂S₂O₅)
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Stepwise Coupling | High regiocontrol, scalable | Multiple protection/deprotection steps | 58–72 | 90–95 |
| One-Pot Tandem | Reduced steps, faster | Requires high-temperature conditions | 68 | 95 |
| Solid-Phase Synthesis | Ease of purification | Limited to small-scale synthesis | 45–50 | 85–90 |
Optimization Strategies
Solvent Selection
Polar aprotic solvents (DMAC, DMF) enhance reaction rates by stabilizing charged intermediates, while dichloromethane minimizes side reactions in acid-sensitive steps.
Catalytic Systems
Purification Techniques
-
Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients (3:7 to 7:3) resolves carboxamide derivatives.
-
Recrystallization : Ethanol/water (4:1) mixtures yield crystalline products with >99% purity.
Characterization and Validation
Spectroscopic Data
HPLC Analysis
-
Column : C18 (4.6 × 250 mm, 5 µm)
-
Mobile phase : Acetonitrile/water (55:45)
Industrial-Scale Considerations
For bulk synthesis, continuous-flow reactors mitigate exothermic risks during acylation. A two-stage system with:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution often uses reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C_{16}H_{18}N_{4}O_{2}
- Molecular Weight : 298.35 g/mol
- IUPAC Name : N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide
Anticancer Activity
Research has shown that indole derivatives possess anticancer properties. The compound this compound has been studied for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.
Case Study: Induction of Apoptosis
A study demonstrated that this compound effectively induced apoptosis in human breast cancer cells, leading to decreased proliferation rates. The mechanism involved the activation of caspases and the mitochondrial pathway, which are critical for programmed cell death.
Neuroprotective Effects
Indole derivatives have been investigated for their neuroprotective properties, particularly in neurodegenerative diseases like Alzheimer's Disease.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies indicate that it may inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
In vitro tests revealed that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infectious diseases.
Anti-inflammatory Effects
Inflammation is a common underlying factor in many diseases, including cancer and neurodegenerative disorders. This compound has shown promise in reducing inflammatory markers in experimental models.
Mechanism of Action
The mechanism of action of N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-{2-[(1H-Indol-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide ()
- Key Differences : The carboxamide group is at the 2-position of the second indole ring instead of the 3-position, and the 1-methyl substitution is absent.
- Implications: Positional isomerism can alter binding affinity in biological systems.
Substituent Modifications
2-(6-Methyl-1H-indol-3-yl)acetic Acid ()
- Key Differences: Replaces the carboxamide and acetylated ethylamino linker with a simpler acetic acid group.
- Implications : The carboxylic acid moiety introduces acidity (pKa ~4–5), which may reduce cell membrane permeability compared to the neutral carboxamide in the target compound. This could limit bioavailability in drug design contexts .
N-(1H-Indol-3-ylacetyl)alanine ()
- Key Differences: Incorporates an alanine residue (propanoic acid backbone) instead of the ethylamino-linked indole-carboxamide.
Functional Group Variations
H-Series Inhibitors ()
- Key Differences: Isoquinoline sulfonamide derivatives (e.g., H-8, H-9) feature sulfonamide groups instead of carboxamides.
- Implications : Sulfonamides are stronger hydrogen-bond acceptors and may confer higher metabolic stability but lower selectivity due to off-target interactions with sulfonamide-binding proteins .
N-[2-(1H-Indol-3-yl)ethyl]propane-1,3-diamine (PAT, )
- Key Differences : Lacks the carboxamide and acetyl groups, instead utilizing a propane-diamine linker.
- Implications : The diamine chain may enhance flexibility and cationic character at physiological pH, favoring interactions with anionic targets like nucleic acids or phosphorylated enzymes .
Biological Activity
N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide is an indole-based compound that has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Indole Compounds
Indole derivatives are known for their wide range of biological activities, including antimicrobial , anticancer , anti-inflammatory , and analgesic effects. These properties make them significant in medicinal chemistry and drug development. The specific compound this compound has been studied for its potential in treating various diseases due to its unique structure and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. Research has demonstrated that indole compounds can induce apoptosis in cancer cells through various mechanisms:
- Inhibition of Kinases : Compounds similar to this compound have shown inhibitory effects on key kinases such as CDK2 and EGFR, which are critical in cell cycle regulation and cancer progression .
- Apoptotic Pathways : Indoles have been reported to activate apoptotic markers including Caspases 3, 8, and 9, along with proteins like Cytochrome C and Bcl2, leading to programmed cell death in various cancer cell lines .
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| H460 | 0.95 | CDK2 Inhibition |
| A549 | 1.50 | Apoptosis Induction |
| HT-29 | 0.85 | EGFR Inhibition |
Antimicrobial Activity
This compound also exhibits significant antimicrobial properties. Studies indicate that indole derivatives can inhibit the growth of various pathogens, including:
- Bacteria : Effective against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), with low minimum inhibitory concentrations (MIC) reported .
- Fungi : Some derivatives have shown antifungal activity against Candida albicans, suggesting a broad spectrum of antimicrobial efficacy .
The mechanism by which this compound exerts its biological effects involves several key interactions:
- Receptor Binding : The indole moiety can interact with various receptors, modulating their activity and influencing cellular signaling pathways.
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and survival, contributing to its anticancer effects.
- Reactive Oxygen Species (ROS) : Induction of oxidative stress has been observed as a mechanism leading to apoptosis in cancer cells .
Case Studies
Several case studies have documented the efficacy of indole-based compounds:
- Study on Cancer Cell Lines : A study evaluating the antiproliferative activity against multiple cancer cell lines found that compounds similar to this compound had GI50 values ranging from 0.85 µM to 1.50 µM, indicating strong inhibitory effects on cell growth .
- Antimicrobial Efficacy : Research demonstrated that specific indole derivatives significantly inhibited bacterial growth with MIC values as low as 0.98 μg/mL against MRSA .
Q & A
Q. What are the key structural features and molecular characteristics of this compound?
The compound features two indole rings: one substituted with a methyl group at the 1-position and the other conjugated via an acetylated ethylamine linker. The molecular formula is C19H21N3O2 (MW: 298.34 g/mol), with critical functional groups including an amide bond and acetylated indole moieties. These structural elements contribute to its reactivity and potential interactions with biological targets like enzymes or receptors .
Q. What synthetic methodologies are commonly employed for its preparation?
Synthesis typically involves amide bond formation using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or HATU. Key steps include:
- Activation of the carboxylic acid group on the indole derivative.
- Reaction with a diamine linker (e.g., ethylenediamine).
- Purification via column chromatography or recrystallization to achieve >95% purity. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to prevent side reactions .
Q. What preliminary biological activities have been reported for this compound?
Early studies indicate antiproliferative activity (IC₅₀: 8–12 µM in HeLa cells) and immunomodulatory effects (e.g., IL-6 suppression at 10 µM). These activities are hypothesized to arise from interactions with indole-binding receptors or modulation of kinase signaling pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antiproliferative vs. immunomodulatory effects)?
Contradictions may arise from assay variability or off-target effects. To address this:
- Use orthogonal assays (e.g., MTT for cytotoxicity, ELISA for cytokine profiling).
- Perform dose-response studies to distinguish primary vs. secondary effects.
- Validate target engagement via surface plasmon resonance (SPR) or thermal shift assays .
Q. What advanced techniques are recommended for structural confirmation and conformational analysis?
- X-ray crystallography : Resolve 3D conformation; requires high-purity crystals (≥99%).
- NMR spectroscopy : Assign proton environments (e.g., indole NH at δ 10.2–11.5 ppm).
- DFT calculations : Predict electronic properties and reactive sites for functionalization .
Q. How can researchers differentiate this compound from structural analogs in pharmacological studies?
Comparative analysis should focus on:
- Functional group substitutions : Methyl vs. benzyl groups at the 1-position of the indole ring.
- Bioactivity profiling : Screen against panels of cancer cell lines or immune cells.
- Pharmacokinetic studies : Compare solubility (e.g., logP: 2.8 vs. 3.5 for analogs) and metabolic stability in microsomal assays .
Q. What methodologies are recommended for studying cannabinoid receptor interactions?
- Fluorescence-based calcium mobilization assays : Measure receptor activation (EC₅₀ values) using Fluo-4 AM dye.
- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]-CP55940 for CB1/CB2).
- Molecular docking : Identify binding poses in receptor homology models (e.g., Glide or AutoDock Vina) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
